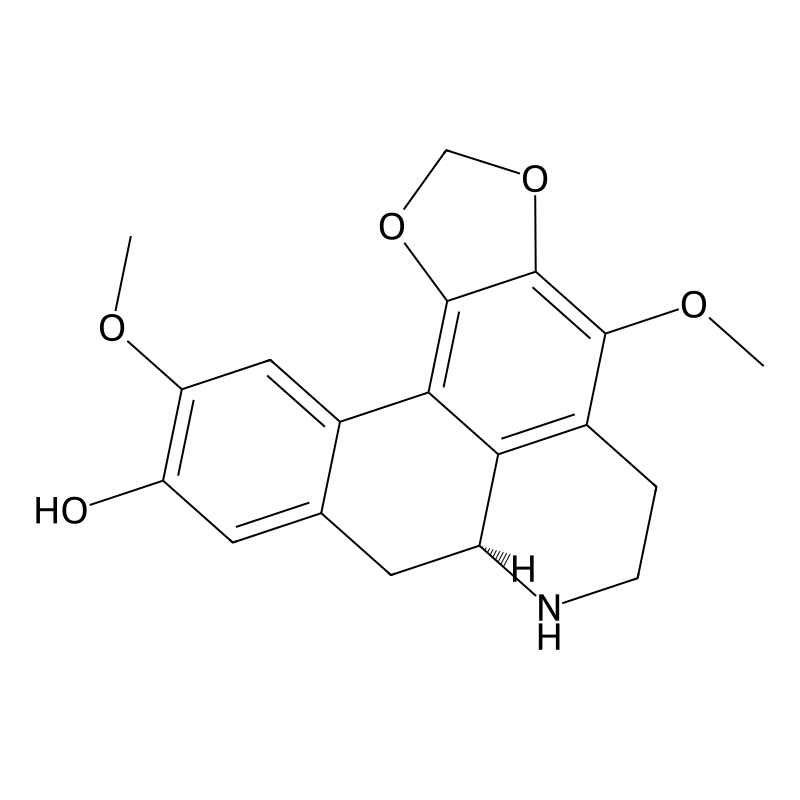

Cassyfiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroprotective Potential

Studies suggest Cassyfiline may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. It has been shown to:

- Reduce oxidative stress: Cassyfiline might help protect neurons from damage caused by free radicals in the brain [].

- Modulate neurotransmitters: Cassyfiline might influence the levels of neurotransmitters like dopamine and acetylcholine, potentially impacting memory and cognition [].

- Promote nerve growth factor (NGF) synthesis: NGF plays a crucial role in nerve cell survival and function. Cassyfiline may stimulate the production of NGF, potentially promoting nerve regeneration [].

Cassyfiline is a bioactive compound derived from the plant genus Cassytha, specifically Cassytha filiformis, which belongs to the Lauraceae family. This compound is recognized for its diverse chemical structure and notable pharmacological properties. Cassytha filiformis is a parasitic vine found in tropical and subtropical regions, known for its unique adaptations to host plants. The plant has been traditionally used in various cultures for its medicinal properties, which have garnered scientific interest in recent years.

- Oxidation: Cassyfiline can undergo oxidation reactions, leading to the formation of various derivatives that may enhance its biological activity.

- Complexation: The compound can form complexes with metal ions, which may influence its pharmacological effects.

- Hydrolysis: Under certain conditions, hydrolysis can occur, affecting the stability and efficacy of Cassyfiline.

Cassyfiline is noted for several biological activities, including:

- Antitumor Activity: Studies have demonstrated that extracts from Cassytha filiformis exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

- Antioxidant Properties: The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress .

- Anti-inflammatory Effects: Research indicates that Cassyfiline can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of Cassyfiline can be achieved through various methods:

- Extraction from Plant Material: The most common method involves extracting the compound from dried leaves or stems of Cassytha filiformis using solvents like methanol or ethanol.

- Chemical Synthesis: Advanced synthetic techniques can also produce Cassyfiline in the laboratory, often involving multi-step reactions that build the complex aporphine structure.

- Biotransformation: Utilizing microbial or enzymatic processes to modify existing compounds into Cassyfiline is an emerging area of interest.

Cassyfiline shares structural and functional similarities with other compounds within the aporphine alkaloid class. Notable similar compounds include:

| Compound Name | Source Plant | Key Activity |

|---|---|---|

| Neolitsine | Cassytha filiformis | Cytotoxic |

| Cassythine | Cassytha filiformis | Antitumor |

| Berberine | Berberis species | Antimicrobial |

| Morphine | Papaver somniferum | Analgesic |

Uniqueness of Cassyfiline

Cassyfiline is unique due to its specific structural characteristics and its pronounced biological activities compared to other aporphines. While many aporphines exhibit cytotoxicity, the combination of antioxidant and anti-inflammatory properties in Cassyfiline distinguishes it from similar compounds. Furthermore, its potential for synergistic effects with other bioactive molecules enhances its therapeutic profile.